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Tantalum(V) butoxide

Sol-gel processing Hydrolysis kinetics Precursor handling stability

Tantalum(V) butoxide (Ta(OC₄H₉)₅, CAS 51094-78-1) is a tantalum penta-alkoxide precursor with molecular weight 546.52 g/mol, density 1.31 g/mL at 25°C, and a boiling point of 217°C at reduced pressure (0.15 mm Hg). It exists as a clear pale-yellow to colorless liquid, miscible in common organic solvents including toluene and ethanol, and is air- and moisture-sensitive.

Molecular Formula C20H50O5Ta
Molecular Weight 551.6 g/mol
Cat. No. B8249264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum(V) butoxide
Molecular FormulaC20H50O5Ta
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta]
InChIInChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3;
InChIKeyPVZMSIQWTGPSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum(V) Butoxide: Core Physical Properties and Procurement Specifications


Tantalum(V) butoxide (Ta(OC₄H₉)₅, CAS 51094-78-1) is a tantalum penta-alkoxide precursor with molecular weight 546.52 g/mol, density 1.31 g/mL at 25°C, and a boiling point of 217°C at reduced pressure (0.15 mm Hg) . It exists as a clear pale-yellow to colorless liquid, miscible in common organic solvents including toluene and ethanol, and is air- and moisture-sensitive [1]. Commercial grades are available with purity up to 99.99% trace metals basis for high-dielectric thin film and nanoparticle synthesis applications .

Why Generic Substitution of Tantalum(V) Butoxide with Other Tantalum Alkoxides Fails


Tantalum alkoxides are not functionally interchangeable due to alkoxy chain length-dependent differences in hydrolytic sensitivity, volatility, thermal decomposition pathways, and resultant oxide film properties. The longer n-butoxide ligand (C₄H₉O⁻) in Ta(OBu)₅ confers markedly different reactivity kinetics and film densification behavior compared to shorter-chain analogs such as tantalum(V) ethoxide (Ta(OEt)₅) [1]. Hydrolysis of tantalum ethoxide is described as "extremely rapid" and goes to completion near-instantaneously, whereas tantalum butoxide exhibits measurably slower, more controllable hydrolysis [2]. This differential hydrolytic behavior directly impacts sol-gel processing reproducibility, film thickness uniformity, and crack-free coating thickness limits — parameters that cannot be compensated for merely by adjusting processing conditions alone.

Tantalum(V) Butoxide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrolytic Sensitivity Comparison: Tantalum(V) Butoxide (Grade 7) vs. Tantalum(V) Ethoxide (Grade 8)

Tantalum(V) butoxide exhibits a hydrolytic sensitivity grade of 7 on the Gelest hydrolytic sensitivity scale, defined as "reacts slowly with moisture/water" . In contrast, tantalum(V) ethoxide is assigned a hydrolytic sensitivity grade of 8, defined as "reacts rapidly with moisture, water, protic solvents" [1]. This one-grade differential represents a measurable and operationally significant difference in moisture reactivity, where the ethoxide reacts near-instantaneously upon atmospheric exposure while the butoxide permits a practical handling window under ambient conditions with proper technique.

Sol-gel processing Hydrolysis kinetics Precursor handling stability

Sol-Gel Derived Ta₂O₅ Film Dielectric Constant from Tantalum(V) Butoxide

Sol-gel processing of tantalum(V) n-butoxide followed by annealing at 500°C yields Ta₂O₅ thin films with a dielectric constant of 17.6, decreasing to 15.3 after 900°C annealing due to SiO₂ interfacial layer growth [1]. This performance is comparable to Ta₂O₅ films derived from tantalum ethoxide, which exhibit a dielectric constant of 20 at 1 MHz after firing at 750°C for one hour [2]. The butoxide-derived films maintain low leakage current (<10⁻⁸ A/cm²) and withstand electric field strengths up to 3 × 10⁶ V/cm without breakdown when annealed at 800°C [1].

Dielectric thin films Ta₂O₅ capacitors MIS devices

Ta₂O₅ Film Electrical Breakdown Performance from Tantalum(V) Butoxide

Ta₂O₅ thin films fabricated from tantalum penta-n-butoxide via sol-gel processing and annealed at 800°C for 1 hour in O₂ atmosphere exhibit no dielectric breakdown even at applied electric field strengths of 3 × 10⁶ V/cm (30 × 10⁵ V/cm), with leakage current maintained below 10⁻⁸ A/cm² [1]. This combination of high breakdown strength and low leakage current is critical for reliable capacitor dielectric applications in microelectronics and DRAM devices.

Leakage current Dielectric breakdown strength Capacitor reliability

Tantalum(V) Butoxide: High-Value Application Scenarios Based on Validated Evidence


Sol-Gel Fabrication of High-κ Ta₂O₅ Thin Films for Microelectronic Capacitors

Tantalum(V) butoxide serves as the precursor for sol-gel deposition of Ta₂O₅ thin films achieving dielectric constants of 15.3-17.6, with breakdown strength exceeding 3 × 10⁶ V/cm and leakage currents below 10⁻⁸ A/cm² when annealed at 500-800°C in O₂ atmosphere [1]. This performance envelope makes Ta(OBu)₅-derived films suitable for DRAM capacitor dielectrics, MIS (metal-insulator-semiconductor) devices, and high-frequency integrated capacitors where both high permittivity and low leakage are required.

Controlled Hydrolysis Sol-Gel Processing Requiring Extended Pot Life

Due to its hydrolytic sensitivity grade of 7 (reacts slowly with moisture/water) compared to grade 8 (rapid reaction) for tantalum ethoxide [1], Ta(OBu)₅ is preferentially selected for sol-gel formulations requiring longer working times, multi-step coating protocols, or processing in environments where complete moisture exclusion is impractical. This slower hydrolysis kinetics enables more reproducible film thickness control and reduces the incidence of precipitation-related defects during precursor preparation and coating.

Synthesis of Ta₂O₅ Nanoparticles and Doped TiO₂ Photocatalysts

Tantalum(V) butoxide is employed as a precursor for sol-gel synthesis of tantalum oxide nanoparticles and tantalum-doped TiO₂ photocatalytic materials [1]. The n-butoxide ligand's balanced reactivity permits controlled hydrolysis and condensation rates conducive to nanoparticle size regulation, whereas more reactive alkoxides such as tantalum ethoxide may produce broader particle size distributions due to rapid, uncontrolled hydrolysis.

Deposition of NaTaO₃ and Lithium Tantalate Thin Films

Ta(OBu)₅ serves as the tantalum source for sol-gel deposition of NaTaO₃ thin films and lithium tantalate (LiTaO₃) ferroelectrics [1]. The moderate hydrolytic sensitivity of the butoxide ligand facilitates homogeneous mixing with sodium or lithium alkoxide precursors without premature phase separation, which is essential for achieving stoichiometric control and phase purity in complex oxide thin films.

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